molecular formula C20H16N4O2 B2813668 5-Phenyl-2-quinazolin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione CAS No. 2415562-83-1

5-Phenyl-2-quinazolin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

Cat. No. B2813668
CAS RN: 2415562-83-1
M. Wt: 344.374
InChI Key: STQZFXUESQMWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions, functional group transformations, and condensations. Researchers have explored various synthetic routes to access quinazolinone derivatives, which serve as building blocks for diverse biologically active molecules . Specific synthetic methods and conditions would need to be detailed from relevant literature.


Chemical Reactions Analysis

Understanding the reactivity of this compound is essential. Researchers have investigated its reactions with various reagents, leading to the formation of derivatives with altered properties. For instance, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one exhibited potent in vitro antimicrobial activity against Staphylococcus aureus .

Future Directions

: Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. DOI: 10.5772/intechopen.89203

properties

IUPAC Name

5-phenyl-2-quinazolin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19-15-10-23(18-14-8-4-5-9-17(14)21-12-22-18)11-16(15)20(26)24(19)13-6-2-1-3-7-13/h1-9,12,15-16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQZFXUESQMWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=NC4=CC=CC=C43)C(=O)N(C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.